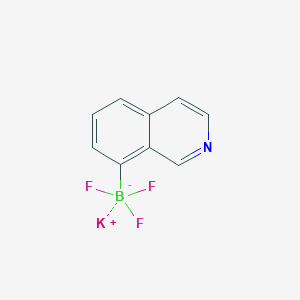

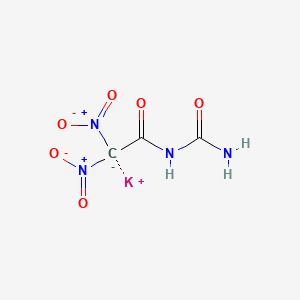

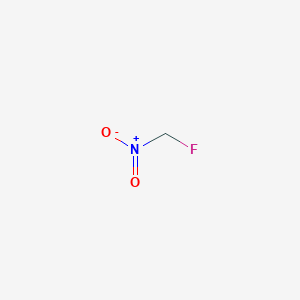

![molecular formula C6H8N4O8 B7889337 Carbamic acid, [[(dinitroacetyl)amino]carbonyl]-, ethyl ester CAS No. 476428-03-2](/img/structure/B7889337.png)

Carbamic acid, [[(dinitroacetyl)amino]carbonyl]-, ethyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Carbamic acid, also known as aminoformic acid or aminocarboxylic acid, is a chemical compound with the formula H2NCOOH . It can be obtained by the reaction of ammonia (NH3) and carbon dioxide (CO2) at very low temperatures, which also yields ammonium carbamate [NH4]+[NH2CO2]− . Carbamates are useful protecting groups for amines. They can be installed and removed under relatively mild conditions .

Synthesis Analysis

Carbamic acid can be synthesized by the reaction of ammonia and carbon dioxide at very low temperatures . The reaction of amines with CO2 is an attractive synthetic strategy for the formation of carbamates . Carbamates are also useful protecting groups for amines and can be installed and removed under relatively mild conditions .Molecular Structure Analysis

Carbamic acid is a planar molecule . The H2N− group of carbamic acid, unlike that of most amines, cannot be protonated to an ammonium group H3N+− . The zwitterionic form H3N+−COO− is very unstable and promptly decomposes into ammonia and carbon dioxide .Chemical Reactions Analysis

Carbamic acid can react with alcohols to form esters . The ester is heated with a large excess of water containing a strong-acid catalyst. Like esterification, the reaction is reversible and does not go to completion .Physical And Chemical Properties Analysis

Carbamic acid is a planar molecule . The compound is stable only up to about 250 K (−23 °C); at higher temperatures, it decomposes into ammonia and carbon dioxide . Carbamic acid could be seen as both an amine and carboxylic acid .将来の方向性

The use of carbamic acid and its derivatives in the synthesis of peptides and other organic compounds is an area of ongoing research . The development of new synthesis strategies using carbamic acid and its derivatives could have significant implications for the pharmaceutical and chemical industries .

特性

IUPAC Name |

ethyl N-[(2,2-dinitroacetyl)carbamoyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O8/c1-2-18-6(13)8-5(12)7-3(11)4(9(14)15)10(16)17/h4H,2H2,1H3,(H2,7,8,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHQWFGJRHKEBKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC(=O)NC(=O)C([N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10449340 |

Source

|

| Record name | Carbamic acid, [[(dinitroacetyl)amino]carbonyl]-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10449340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

476428-03-2 |

Source

|

| Record name | Carbamic acid, [[(dinitroacetyl)amino]carbonyl]-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10449340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

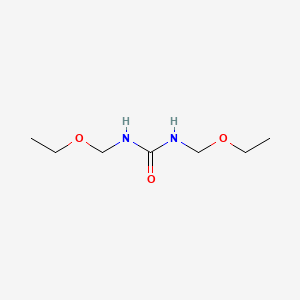

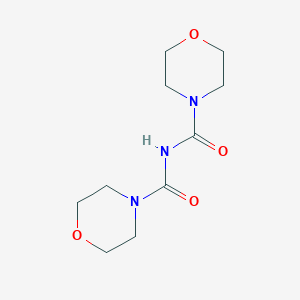

![3-Acetyl-1-{[(acetylcarbamoyl)amino]methyl}urea](/img/structure/B7889270.png)

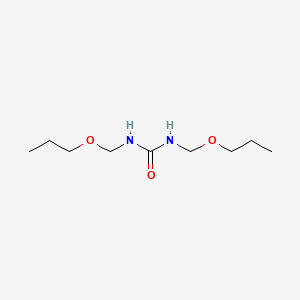

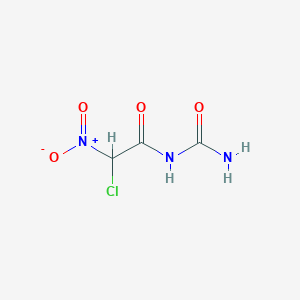

![1-(Methoxymethyl)-3-[(methoxymethylcarbamoylamino)methyl]urea](/img/structure/B7889318.png)

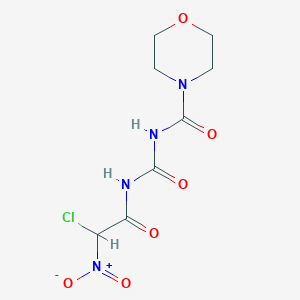

![1,3-Bis[(pentylsulfanyl)methyl]urea](/img/structure/B7889319.png)

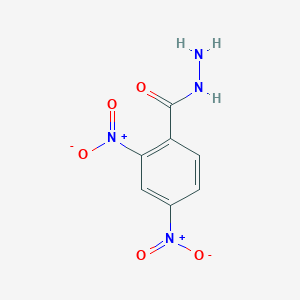

![3-(Acetyloxy)-2,2-bis[(nitrooxy)methyl]propyl acetate](/img/structure/B7889367.png)

![3,5-Bis[(ethylsulfanyl)methyl]-1,3,5-oxadiazinan-4-one](/img/structure/B7889373.png)